molecular formula C11H8BrN3O3 B5008619 6-bromo-4-(hydrazinocarbonyl)-2-quinolinecarboxylic acid

6-bromo-4-(hydrazinocarbonyl)-2-quinolinecarboxylic acid

Cat. No. B5008619
M. Wt: 310.10 g/mol
InChI Key: DERFPFDHMYFXSR-UHFFFAOYSA-N
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Description

The compound “6-bromo-4-(hydrazinocarbonyl)-2-quinolinecarboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a bromine atom at the 6th position, a hydrazinocarbonyl group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, with the various substituents attached at the specified positions. The presence of the bromine atom, hydrazinocarbonyl group, and carboxylic acid group would significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating hydrazinocarbonyl group. The carboxylic acid group could undergo typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the bromine atom could increase its molecular weight and boiling point .

Safety and Hazards

As with any chemical compound, handling “6-bromo-4-(hydrazinocarbonyl)-2-quinolinecarboxylic acid” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study of quinoline derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “6-bromo-4-(hydrazinocarbonyl)-2-quinolinecarboxylic acid” could explore its potential biological activities and optimize its synthesis for potential industrial applications .

properties

IUPAC Name

6-bromo-4-(hydrazinecarbonyl)quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-5-1-2-8-6(3-5)7(10(16)15-13)4-9(14-8)11(17)18/h1-4H,13H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERFPFDHMYFXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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